[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
Overview
Description
This compound, also known as [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride, is a chemical of interest in the field of medicinal chemistry . It has a molecular weight of 273.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N3OS.2ClH/c9-5-7-6-13-8 (10-7)11-1-3-12-4-2-11;;/h6,13H,1-5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structure diagram.Scientific Research Applications
Synthesis and Chemical Reactions
Domino-Reaction Synthesis : This compound is used in domino-reactions for synthesizing various chemical compounds. For instance, the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines or 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholines is achieved through reactions involving morpholine-based compounds (Fathalla, Pazdera, & Marek, 2002).
Synthesis of Pyrimidine Derivatives : The compound participates in reactions to produce various pyrimidine derivatives, which have potential applications in pharmaceutical research (Takamizawa, Hirai, & Hamashima, 1968).
Biological and Pharmacological Research
Antimicrobial and Antiurease Activities : Certain morpholine derivatives, including the mentioned compound, show antimicrobial and antiurease activities, making them interesting for pharmaceutical research (Bektaş et al., 2012).
Cancer Research : Morpholine derivatives with a thiazolyl group, like the compound , have been identified as inhibitors in cancer research, particularly in the context of phosphoinositide 3-kinase inhibition (Alexander et al., 2008).
Antioxidant Activity : The compound is studied for its antioxidant properties. QSAR-analysis suggests that variations in this compound can influence antioxidant activity, which is significant for designing new antioxidants (Drapak et al., 2019).
Antimicrobial Substance Search : Research involving morpholine-containing thiazole derivatives, including this compound, focuses on their potential as antimicrobial substances. This is crucial in the context of increasing microbial resistance to existing antimicrobials (Yeromina et al., 2019).
Other Applications
DNA-Dependent Protein Kinase Inhibition : The compound shows potential in the synthesis of inhibitors targeting DNA-dependent protein kinase, which is important in the study of DNA damage and repair mechanisms (Cano et al., 2010).
Antitumor Properties : Studies on derivatives of this compound reveal antitumor properties, suggesting its potential in the development of new anticancer agents (Horishny et al., 2020).
Selective Cytotoxic Action to Cancer Cells : Research indicates that derivatives of this compound have selective cytotoxic action against certain cancer cells, which is crucial for targeted cancer therapies (Proshin et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.2ClH/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11;;/h6H,1-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHLSKSCHDWBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677603 | |
Record name | 1-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023811-09-7 | |
Record name | 1-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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